molecular formula C11H12N2OS B13647085 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one

Cat. No.: B13647085
M. Wt: 220.29 g/mol
InChI Key: IQZOXVATXUCUCD-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that contains a pyridine ring substituted with an amino group, a methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents.

    Attachment of the Thiophen-2-ylmethyl Group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using thiophen-2-ylmethyl boronic acid and a suitable halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-methyl-1-(phenylmethyl)pyridin-2(1h)-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    5-Amino-4-methyl-1-(furan-2-ylmethyl)pyridin-2(1h)-one: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H12N2OS/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-15-9/h2-5,7H,6,12H2,1H3

InChI Key

IQZOXVATXUCUCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC2=CC=CS2

Origin of Product

United States

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